1,3,5-Tripentylbenzene
Overview
Description
1,3,5-Tripentylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C21H36 and its molecular weight is 288.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Electronic and Optical Properties
Star-shaped derivatives of 1,3,5-triphenylbenzene exhibit high decomposition temperatures and form glasses with varying glass transition temperatures. These compounds emit light in the deep blue region and show high fluorescence quantum yields. They possess small optical gaps and demonstrate hole mobility values, indicating potential use in electronic and optical applications (Kukhta et al., 2015).
2. Supramolecular Chemistry
1,3,5-triethylbenzenes are utilized in supramolecular chemistry as templates to organize molecular-recognition elements. Their steric-gearing effect directs binding elements towards the central ring, enhancing binding affinity, and are used to improve binding affinities of supramolecular hosts (Wang & Hof, 2012).
3. Organocatalysis
Compounds based on 1,3,5-triethylbenzene have been shown to catalyze Michael addition reactions with high stereoselectivity. These catalysts incorporate features of molecular receptors and demonstrate their utility in organic synthesis (Moorthy & Saha, 2010).
4. Material Science
1,3,5-Triphenylbenzenes have been explored in the design of new discotic liquid crystals. Both chiral and non-chiral esters and ethers of hexa-and nonasubstituted 1,3,5-triphenylbenzenes were synthesized for this purpose, indicating their potential application in advanced material science (Frackowiak & Scherowsky, 1997).
5. Crystallography and Structural Chemistry
The crystal structure of 1,3,5-triphenylbenzene has been studied, revealing non-planar molecules with substituted phenyl groups twisted out of the central ring's plane. This provides insights into the physical properties of the crystal based on its structure (Farag, 1954).
6. Synthesis Techniques
Innovative synthesis techniques, such as ultrasound-assisted synthesis, have been employed for the efficient production of 1,3,5-triphenylbenzene, demonstrating a significant improvement in yield and reaction time compared to conventional methods (Luo Dong-dong, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
1,3,5-Triphenylbenzene has been used as a fluorescence signalling unit in the development of fluorescence quenching as well as enhancement-based chemo-sensors . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-TPB as the fluorophore unit .
Properties
IUPAC Name |
1,3,5-tripentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511725 | |
Record name | 1,3,5-Tripentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78870-40-3 | |
Record name | 1,3,5-Tripentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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